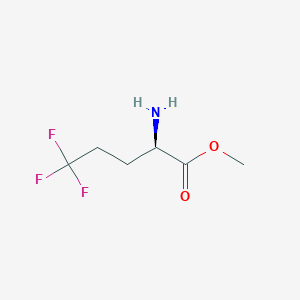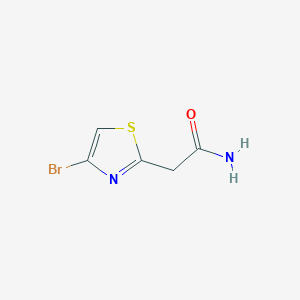
2-(4-Bromothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromothiazol-2-yl)acetamide is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 4-position and an acetamide group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Acylation Reactions: The acetamide group can participate in further acylation reactions to form more complex derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Triethylamine: Used as a base in substitution reactions.
Acetyl Chloride: Used in acylation reactions.
Dichloromethane: Commonly used as a solvent.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while acylation reactions can produce more complex acetamide derivatives .
Scientific Research Applications
2-(4-Bromothiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The bromine atom and acetamide group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorothiazol-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(4-Iodothiazol-2-yl)acetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(4-Bromothiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications .
Properties
Molecular Formula |
C5H5BrN2OS |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
2-(4-bromo-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H5BrN2OS/c6-3-2-10-5(8-3)1-4(7)9/h2H,1H2,(H2,7,9) |
InChI Key |
SLGCYXRMMGXJER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CC(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

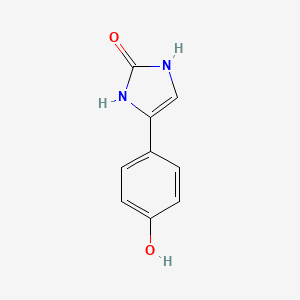
![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
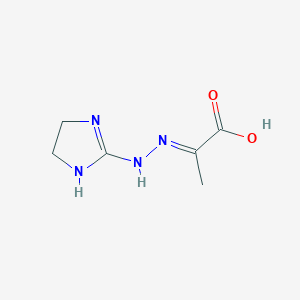
![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)

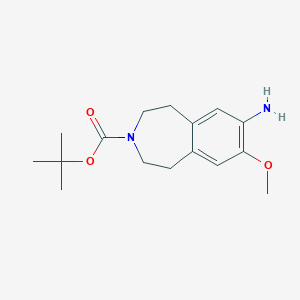
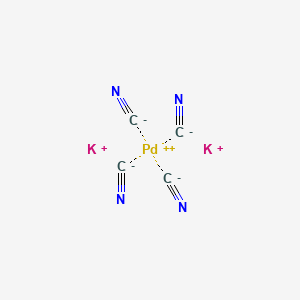
![(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B12828762.png)
